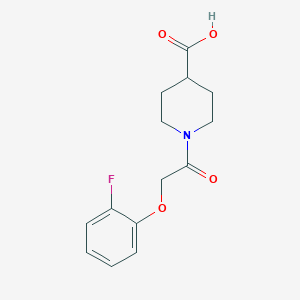

1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid

Overview

Description

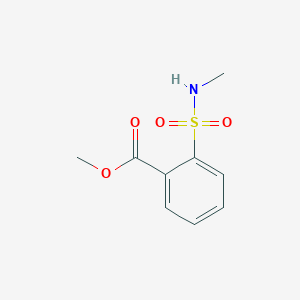

“1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid” is a compound that is related to isonipecotic acid . Isonipecotic acid is a heterocyclic compound which acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety in the iso position .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of “1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid” is related to isonipecotic acid, which consists of a piperidine ring with a carboxylic acid moiety in the iso position .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Scientific Research Applications

Synthesis of Fused Heterocycles

This compound is instrumental in the synthesis of various fused heterocycles, which are crucial in pharmaceutical research. The ability to create complex ring systems is valuable for developing new drugs with unique biological activities .

Anticancer Agent Development

The piperidine moiety within this compound is significant in cancer research. It has been used to synthesize pharmaceuticals that show promise as potential clinical agents against various cancers, including breast, prostate, and lung cancers .

CCR3 Receptor Antagonists

Recent studies have utilized this compound in the design and synthesis of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists. These are important for treating conditions like asthma and allergies .

Antibacterial Applications

The compound has been explored for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibacterial drugs .

Analgesic Activity

Research has indicated that derivatives of this compound exhibit analgesic properties. This opens up possibilities for creating new pain management medications .

Pharmacological Evaluation

It has been used in pharmacological evaluations to understand its effects on biological systems. This is a fundamental step in drug discovery and development processes .

Mechanism of Action

Target of Action

A structurally similar compound, isonipecotic acid, is known to act as a partial agonist of the gaba a receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.

Mode of Action

If we consider the action of isonipecotic acid, it can be inferred that 1-(2-(2-fluorophenoxy)acetyl)piperidine-4-carboxylic acid might interact with its target receptor (possibly gaba a receptor) and modulate its activity . This interaction could potentially result in changes in the receptor’s conformation and function, affecting the flow of ions across the cell membrane and thus influencing neuronal excitability.

Biochemical Pathways

If it acts similarly to isonipecotic acid, it may influence the gabaergic neurotransmission pathway . This could potentially affect downstream effects such as neuronal excitability, synaptic transmission, and overall neural network activity.

Result of Action

If it acts on the gaba a receptor like isonipecotic acid, it could potentially alter neuronal excitability and synaptic transmission, leading to changes in neural network activity .

properties

IUPAC Name |

1-[2-(2-fluorophenoxy)acetyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c15-11-3-1-2-4-12(11)20-9-13(17)16-7-5-10(6-8-16)14(18)19/h1-4,10H,5-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWJIJZLQVKDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)COC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B1453988.png)

![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)

![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)